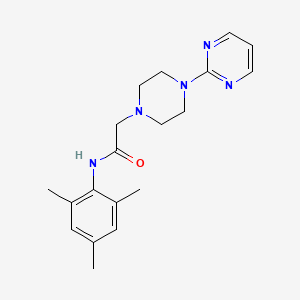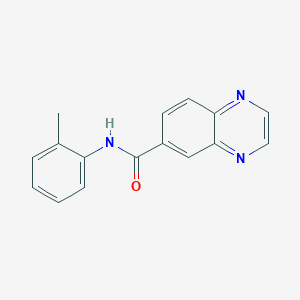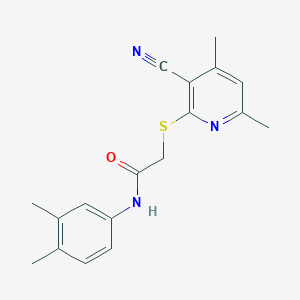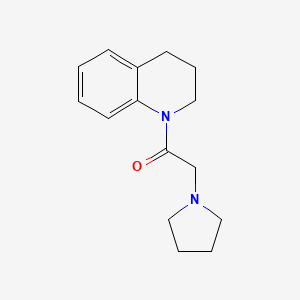
1-Butyl-3-(3-ethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-3-(3-ethoxyphenyl)thiourea is an organic compound that belongs to the family of thioureas. It is a white solid that is soluble in organic solvents and is commonly used in scientific research. This compound has been of interest to researchers due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 1-Butyl-3-(3-ethoxyphenyl)thiourea is not fully understood. However, it is believed to act by inhibiting various enzymes such as tyrosinase, cyclooxygenase, and aldose reductase. These enzymes are involved in various physiological processes such as melanin synthesis, inflammation, and sugar metabolism. Inhibition of these enzymes can lead to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
1-Butyl-3-(3-ethoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. This can lead to potential applications in the treatment of hyperpigmentation disorders such as melasma. It has also been found to inhibit the activity of cyclooxygenase, which is involved in inflammation. This can lead to potential applications in the treatment of inflammatory diseases such as arthritis. In addition, it has been found to inhibit the activity of aldose reductase, which is involved in sugar metabolism. This can lead to potential applications in the treatment of diabetic complications such as neuropathy and retinopathy.
実験室実験の利点と制限
1-Butyl-3-(3-ethoxyphenyl)thiourea has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, it has some limitations. It is insoluble in water and requires the use of organic solvents for experimentation. It also has low solubility in some organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on 1-Butyl-3-(3-ethoxyphenyl)thiourea. One direction is the synthesis of novel derivatives with improved properties such as solubility and potency. Another direction is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's disease. Furthermore, the use of this compound in the development of novel materials such as sensors and imaging agents is an area of interest. Finally, the investigation of its mechanism of action and potential targets for inhibition is an important direction for future research.
Conclusion:
In conclusion, 1-Butyl-3-(3-ethoxyphenyl)thiourea is a compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives is necessary to fully understand its potential applications and mechanism of action.
合成法
1-Butyl-3-(3-ethoxyphenyl)thiourea can be synthesized using various methods. One common method involves the reaction of 3-ethoxyaniline with thiocarbonyldiimidazole followed by the reaction of the resulting intermediate with n-butylamine. Another method involves the reaction of 3-ethoxyaniline with thiourea in the presence of a base such as sodium hydroxide. The yield of this compound can vary depending on the method used.
科学的研究の応用
1-Butyl-3-(3-ethoxyphenyl)thiourea has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry. This compound has been found to have potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and diabetes. It has also been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, sensing, and imaging. In addition, it has been used in the synthesis of novel materials such as polymers and dendrimers.
特性
IUPAC Name |
1-butyl-3-(3-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-5-9-14-13(17)15-11-7-6-8-12(10-11)16-4-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFIKNGLMNSXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(3-ethoxyphenyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)




![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)

![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)
![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)
![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
